molecular formula C11H12O3 B166247 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one CAS No. 127557-08-8

9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one

Cat. No. B166247
M. Wt: 192.21 g/mol
InChI Key: OOANXHDARKDPIG-UHFFFAOYSA-N
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Description

9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one, also known as MOB, is a synthetic compound that is commonly used in laboratory experiments and scientific research. MOB is a member of the oxepin family of compounds, which are characterized by their cyclic structure and the presence of multiple oxygen-containing groups. MOB has a wide range of applications in scientific research, ranging from biochemical and physiological studies to drug development.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

A review on the novel synthesis of omeprazole, a proton pump inhibitor, highlighted various pharmaceutical impurities that arise during the synthesis process. This work provides insights into the synthesis of related compounds and their potential pharmaceutical applications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Environmental Impact and Toxicity

Research on parabens, which share a similar benzoic structure, reviewed their occurrence, fate, and behavior in aquatic environments. This study is relevant for understanding the environmental impact of similar compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological Characteristics of Analogous Compounds

The pharmacological characteristics of vanillic acid, a dihydroxybenzoic acid analog, were reviewed, highlighting its antioxidant, anti-inflammatory, and neuroprotective properties. This review may provide insights into the pharmacological potential of structurally related compounds (Ingole, Kadam, Dalu, Kute, Mange, Theng, Lahane, Nikas, Kawal, Nagrik, & Patil, 2021).

Organic Chemistry and Compound Synthesis

A discussion on the synthesis and properties of 1,2-oxazines and related compounds, including the preparation methods and their significance in organic synthesis, can be relevant for understanding the synthesis and applications of "9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one" and similar structures (Sainsbury, 1991).

properties

IUPAC Name

9-methoxy-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-10-6-2-4-8-9(12)5-3-7-14-11(8)10/h2,4,6H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOANXHDARKDPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562713
Record name 9-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one

CAS RN

127557-08-8
Record name 9-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To PPA in toluene at 100° C., was added 4-(2-methoxyphenoxy)butanoic acid and the mixture stirred overnight. The mixture was poured onto ice-water, and extracted with ether (3 times). The combined organic phase was washed with water and dried over anhydrous sodium sulfate. Evaporation of the organic phase afforded a light yellow oil in 10% yield: 1H NMR δ 7.33 (dd, 1H, J=4.4, 5.1 Hz), 7.03 (d, 2H, J=4.3 Hz), 4.31 (t, 2H, J=6.6 Hz), 3.90 (s, 3H), 2.90 (t, 2H, J=6.9 Hz), 2.22 (p, 2H, J=6.8 Hz).
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Synthesis routes and methods II

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